Cas no 2228349-11-7 (4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol)

4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol 化学的及び物理的性質
名前と識別子
-
- 4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol
- EN300-1942286
- 2228349-11-7
-
- インチ: 1S/C10H13F2NO3/c1-10(13,9(11)12)4-5-2-3-6(14)8(16)7(5)15/h2-3,9,14-16H,4,13H2,1H3
- InChIKey: GAUODKQWKVCSTK-UHFFFAOYSA-N
- ほほえんだ: FC(C(C)(CC1C=CC(=C(C=1O)O)O)N)F
計算された属性
- せいみつぶんしりょう: 233.08634960g/mol
- どういたいしつりょう: 233.08634960g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942286-0.25g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1942286-10.0g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1942286-0.1g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1942286-2.5g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1942286-1g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1942286-5.0g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1942286-5g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 5g |
$4517.0 | 2023-09-17 | ||
Enamine | EN300-1942286-10g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1942286-0.05g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1942286-0.5g |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol |
2228349-11-7 | 0.5g |
$1495.0 | 2023-09-17 |
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triolに関する追加情報
Introduction to 4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol (CAS No. 2228349-11-7)
4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol, with the CAS number 2228349-11-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a substituted benzene ring and a difluoromethylated amino group. These properties make it a promising candidate for various therapeutic applications.
The chemical structure of 4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol consists of a benzene ring with three hydroxyl groups (-OH) at positions 1, 2, and 3. The substituent on the benzene ring is a 2-amino-3,3-difluoro-2-methylpropyl group. The presence of the difluoromethylated amino group imparts unique pharmacological properties to the molecule, such as enhanced metabolic stability and improved bioavailability.
Recent studies have explored the potential therapeutic applications of 4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol. One notable area of research is its use as an antioxidant and anti-inflammatory agent. The compound has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This property makes it a potential candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant properties, 4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol has demonstrated significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may be effective in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol has also been extensively studied. Research indicates that the compound has good oral bioavailability and a favorable half-life, making it suitable for oral administration. Furthermore, it exhibits low toxicity in preclinical studies, which is a crucial factor for its potential use in drug development.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol in humans. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. These findings have paved the way for further clinical investigations to explore its therapeutic potential in various disease conditions.
The synthesis of 4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 1-bromo-4-hydroxybenzene with 1-bromo-4-hydroxybenzene followed by subsequent functional group modifications to introduce the difluoromethylated amino group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to optimize the synthesis process.
In conclusion, 4-(2-amino-3,3-difluoro-2-methylpropyl)benzene-1,2,3-triol (CAS No. 2228349-11-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses.
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